3-(4-Bromophenyl)-1,3-diphenylpropan-1-one
Description
Properties
CAS No. |
5472-01-5 |
|---|---|
Molecular Formula |
C21H17BrO |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C21H17BrO/c22-19-13-11-17(12-14-19)20(16-7-3-1-4-8-16)15-21(23)18-9-5-2-6-10-18/h1-14,20H,15H2 |
InChI Key |
WTKRBWMQAHGKHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a Friedel-Crafts acylation reaction, where 4-bromobenzene is reacted with diphenylpropanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically requires anhydrous conditions and is conducted at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various derivatives, including carboxylic acids and ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can occur at the bromine atom, leading to the formation of different functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as hydroxide (OH⁻) or amine (NH₃) groups are used, often in the presence of a base.
Major Products Formed:
Oxidation: 3-(4-Bromophenyl)-1,3-diphenylpropanoic acid
Reduction: 3-(4-Bromophenyl)-1,3-diphenylpropan-1-ol
Substitution: 3-(4-Hydroxyphenyl)-1,3-diphenylpropan-1-one
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate in cross-coupling reactions, such as Suzuki and Heck reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine: Research is ongoing to explore the therapeutic potential of 3-(4-Bromophenyl)-1,3-diphenylpropan-1-one in treating diseases. Its derivatives are being evaluated for their efficacy in various medical applications.
Industry: In the chemical industry, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.
Mechanism of Action
The mechanism by which 3-(4-Bromophenyl)-1,3-diphenylpropan-1-one exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell walls, disrupting their integrity. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial: Targets bacterial cell wall synthesis.
Anticancer: Inhibits enzymes involved in cell cycle regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
3-(4-Methoxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one (4b)
- Structural difference: Replacement of the bromophenyl group with methoxyphenyl and introduction of a phenylamino group.
- Impact : The methoxy group (-OCH₃) is electron-donating, increasing electron density on the aromatic ring and altering nucleophilic reactivity. This compound exhibits enhanced solubility in polar solvents compared to brominated analogs .
3-(4-Bromophenyl)-1-(2-(trifluoromethyl)phenyl)propan-1-one
- Structural difference : Substitution of one phenyl group with a 2-(trifluoromethyl)phenyl unit.
Functional Group Modifications
(E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2,4-dichlorophenyl)prop-2-en-1-one
- Structural difference: Conjugated enone system (C=C-O) replaces the propan-1-one backbone.
- Impact : The α,β-unsaturated ketone enhances electrophilicity, enabling Michael addition reactions. Crystallographic data (space group P2₁/c, R factor = 0.052) reveal a planar geometry stabilized by C-H···O hydrogen bonds .
- Biological relevance: Enone derivatives are often explored for anti-inflammatory and anticancer activities due to redox-modulating properties .
2,3-Dibromo-3-(4-bromophenyl)-1-[3-(4-methoxyphenyl)sydnon-4-yl]propan-1-one
- Structural difference: Incorporation of a sydnonyl heterocycle and additional bromine atoms.
- Impact: The sydnonyl group introduces nitrogen-based hydrogen bonding sites, influencing crystal packing (space group P-1, wR factor = 0.101) .
Pharmacological and ADMET Profiles
3-(1H-Indol-3-yl)-1,3-diphenylpropan-1-one Derivatives
- Structural difference : Replacement of 4-bromophenyl with indole.
- Biological activity : Exhibits anti-proliferative effects against cancer cell lines (IC₅₀ ≈ 10–50 μM) via apoptosis induction. ADMET screening indicates moderate metabolic stability but high plasma protein binding (>90%) .
- Comparison : The bromophenyl analog may show improved halogen bonding interactions with biological targets, though specific activity data are lacking.
3-(3-(7-Chloroquinolin-4-ylamino)propyl)-2-(4-bromophenyl)-1,3-thiazinan-4-one
- Structural difference: Thiazinanone ring and chloroquinoline moiety.
- Biological activity : Demonstrates antimalarial activity against Plasmodium falciparum (RKL-2 strain), though less potent than chloroquine. The 4-bromophenyl group likely contributes to hydrophobic target binding .
Q & A
Q. What are the optimal synthetic routes for 3-(4-Bromophenyl)-1,3-diphenylpropan-1-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by reduction of the intermediate ketone . Key factors affecting yield and purity include:
- pH control : Alkaline conditions (e.g., NaOH/KOH) facilitate nucleophilic substitution during alkylation.
- Temperature : Moderate heating (60–80°C) improves reaction kinetics without promoting side reactions.
- Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction efficiency.
Alternative routes include Claisen-Schmidt condensation between 4-bromoacetophenone and substituted anilines under basic conditions .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR (in CDCl or DMSO-d) to confirm aryl proton environments and carbonyl functionality. For example, the ketone carbonyl typically resonates at ~200–220 ppm in C NMR .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment.
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] or [M–Br]) .
Cross-reference with PubChem data (InChI keys, molecular formulas) for structural validation .
Q. What are common byproducts during synthesis, and how can researchers mitigate them?
- Methodological Answer :
- Incomplete alkylation : Results in unreacted thiol intermediates. Mitigate by optimizing reaction time (12–24 hours) and stoichiometric excess of alkylating agents (e.g., 1.2–1.5 equivalents of 2-bromo-1-phenylethanone) .
- Oxidation byproducts : Use inert atmospheres (N/Ar) during ketone reduction steps to prevent undesired oxidation .
- Column chromatography (silica gel, hexane/ethyl acetate gradient) is effective for purification.
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s biological mechanisms, such as protein interactions?
- Methodological Answer :
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., enzymes) to study binding modes. For example, bromophenyl groups may engage in halogen bonding with protein residues .
- Molecular docking simulations : Use software like AutoDock Vina to predict binding affinities and identify key interaction sites (e.g., hydrophobic pockets or catalytic domains) .
- Covalent bonding studies : Monitor time-dependent inactivation of enzymes (e.g., via fluorescence quenching) to assess irreversible binding .
Q. What strategies can resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Reproducibility protocols : Standardize assay conditions (e.g., pH, temperature, solvent) to minimize variability. For example, discrepancies in antimicrobial activity may arise from differences in microbial strains or culture media .
- Sample purity validation : Use HPLC-MS to confirm compound integrity, as impurities (e.g., degradation products) can skew bioactivity results .
- Meta-analysis : Statistically compare datasets using tools like ANOVA or Bayesian inference to identify outlier studies .
Q. How can researchers evaluate the compound’s potential in material science applications?
- Methodological Answer :
- Photophysical studies : Measure UV-Vis absorption/emission spectra to assess suitability as a fluorophore or photosensitizer.
- Thermogravimetric analysis (TGA) : Determine thermal stability (e.g., decomposition temperatures >250°C) for high-temperature applications .
- Solubility optimization : Test in polar (DMSO) vs. non-polar (toluene) solvents for use in polymer matrices or coatings .
Q. What are the challenges in crystallizing this compound for structural analysis, and how can they be addressed?
- Methodological Answer :
- Slow evaporation : Use solvent mixtures (e.g., CHCl/hexane) to achieve supersaturation without rapid precipitation.
- Crystal seeding : Introduce microcrystals to induce controlled nucleation.
- X-ray diffraction : Resolve disorder in bromophenyl groups by collecting high-resolution data (≤0.8 Å) and refining anisotropic displacement parameters .
Q. How should researchers assess the compound’s stability under various storage conditions?
- Methodological Answer :
- Accelerated stability studies : Store samples at 40°C/75% relative humidity for 4 weeks, with periodic HPLC analysis to detect degradation (e.g., hydrolysis of the ketone to alcohol) .
- Light sensitivity : Conduct UV irradiation tests (λ = 365 nm) to evaluate photodegradation pathways .
- Cryopreservation : Long-term storage at –20°C in amber vials under inert gas (Ar) minimizes decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
